1,1-Diphenylbutane-1,4-diol CAS number and properties
1,1-Diphenylbutane-1,4-diol CAS number and properties
Synthesis, Characterization, and Reactivity of a Key Diaryl-Aliphatic Scaffold
Executive Summary
1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) is a critical organic intermediate characterized by a geminal diphenyl group adjacent to an aliphatic diol chain.[1][2] It serves as the primary precursor for 2,2-diphenyltetrahydrofuran , a scaffold structurally homologous to the pharmacophores found in several Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.
This guide details the physicochemical profile, Grignard-based synthesis, and cyclization kinetics of the compound. Special emphasis is placed on the competition between the stable diol and its dehydrated tetrahydrofuran derivative—a common challenge in process chemistry.
Part 1: Chemical Identity & Physicochemical Profile
Note on Isomerism: Researchers must distinguish this compound (1,1-diphenyl) from its isomer, 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7), which exhibits significantly different reactivity.
| Property | Data |
| CAS Number | 1023-94-5 |
| IUPAC Name | 1,1-Diphenylbutane-1,4-diol |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| Physical State | Viscous oil or low-melting solid (purity dependent) |
| Solubility | Soluble in EtOH, THF, DCM, EtOAc; Insoluble in H₂O |
| LogP (Predicted) | ~2.50 |
| Key Reactivity | Acid-catalyzed dehydration to 2,2-diphenyltetrahydrofuran |
Part 2: Synthetic Routes & Mechanistic Insight[3][4]
The industry-standard synthesis involves the nucleophilic addition of phenylmagnesium bromide to
Mechanism of Action
The reaction proceeds via a "double-addition" mechanism. The stability of the tetrahedral intermediate determines the ratio of the open-chain ketone versus the final diol.
Figure 1: Mechanistic pathway for the Grignard addition to γ-butyrolactone. Note that the ketone intermediate is rarely isolated due to the high reactivity of the second addition.
Part 3: Experimental Protocol
Objective: Synthesis of 1,1-Diphenylbutane-1,4-diol (10.0 g scale) while minimizing cyclization to the tetrahydrofuran.
Safety Warning: Phenylmagnesium bromide is air/moisture sensitive. All glassware must be flame-dried. Perform under inert atmosphere (N₂ or Ar).
Reagents
-
Bromobenzene (PhBr): 15.7 g (100 mmol)
-
Magnesium turnings (Mg): 2.55 g (105 mmol)
- -Butyrolactone (GBL): 3.44 g (40 mmol)
-
Tetrahydrofuran (THF): Anhydrous
Step-by-Step Methodology
-
Grignard Preparation (In Situ):
-
Charge a 250 mL 3-neck flask with Mg turnings and a crystal of iodine.
-
Add 10 mL anhydrous THF.
-
Add 1 mL of PhBr to initiate the reaction (indicated by turbidity and exotherm).
-
Dropwise add the remaining PhBr in 40 mL THF over 30 minutes, maintaining a gentle reflux.
-
Checkpoint: Solution should be dark brown/grey. Stir for 1 hour post-addition.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve
-butyrolactone in 10 mL THF. -
Add the lactone solution dropwise over 20 minutes.
-
Observation: A gummy precipitate (magnesium alkoxide) may form.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Controlled Quenching (Critical Step):
-
Do not use strong acid (HCl/H₂SO₄). Strong acids catalyze the instantaneous cyclization to the furan.
-
Cool reaction to 0°C.[3]
-
Slowly add saturated NH₄Cl (50 mL). This buffers the pH to ~9, hydrolyzing the alkoxide without protonating the hydroxyls sufficiently for dehydration.
-
-
Isolation:
-
Extract with Ethyl Acetate (3 x 50 mL).[4]
-
Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
-
Result: Crude 1,1-diphenylbutane-1,4-diol (viscous oil).
-
Figure 2: Experimental workflow emphasizing the pH-critical quenching step to preserve the diol structure.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
1. ¹H-NMR (CDCl₃, 400 MHz):
-
δ 7.2-7.5 ppm (m, 10H): Aromatic protons (two phenyl rings).
-
δ 3.6 ppm (t, 2H): Methylene protons adjacent to the primary alcohol (-CH₂-OH).
-
δ 2.4 ppm (m, 2H): Internal methylene protons (-CH₂-).
-
δ 1.6 ppm (m, 2H): Methylene protons adjacent to the quaternary center.
-
δ 2.0-3.0 ppm (broad s): Hydroxyl protons (-OH), exchangeable with D₂O.
2. HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm (Strong absorption due to diphenyl chromophore).
-
Impurity Marker: A peak at a significantly higher retention time usually indicates the dehydrated product, 2,2-diphenyltetrahydrofuran (less polar).
Part 5: Reactivity & Pharmaceutical Relevance
The 1,1-diphenylbutane-1,4-diol scaffold is chemically significant largely due to its propensity to cyclize.
Cyclization to 2,2-Diphenyltetrahydrofuran:
In the presence of catalytic acid (p-TsOH, HCl) and heat, the diol undergoes intramolecular etherification.
Relevance to Drug Development: While 1,1-diphenylbutane-1,4-diol is not Citalopram itself, it represents a model system for the diaryl-phthalane and diaryl-THF class of compounds.
-
Citalopram/Escitalopram: Contain a 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-isobenzofuran-5-carbonitrile core.
-
Structural Homology: The cyclization of the 1,4-diol to the THF ring mimics the closure of the isobenzofuran ring in Citalopram synthesis, providing a cheaper, non-toxic model for optimizing cyclization conditions in process R&D.
References
-
PubChem. (n.d.).[2] 1,1-Diphenylbutane-1,4-diol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Canavesi, A., et al. (2010). Process for the preparation of Citalopram. U.S. Patent No. 7,723,534. Washington, DC: U.S. Patent and Trademark Office.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for Grignard addition mechanisms to lactones).
